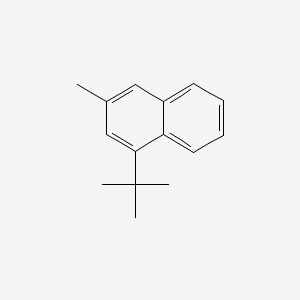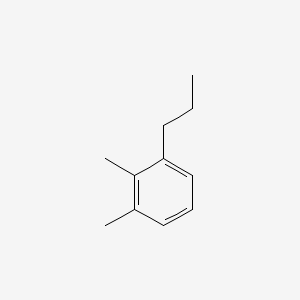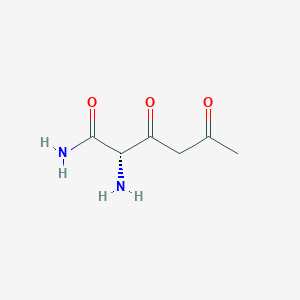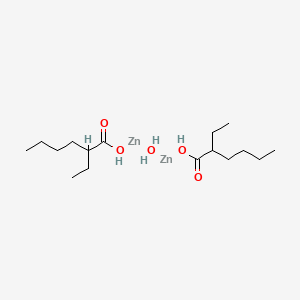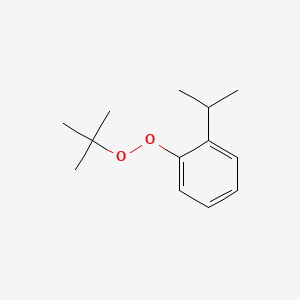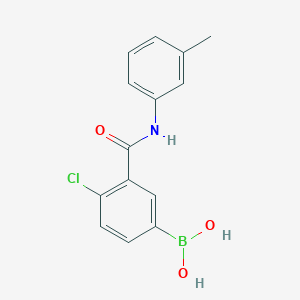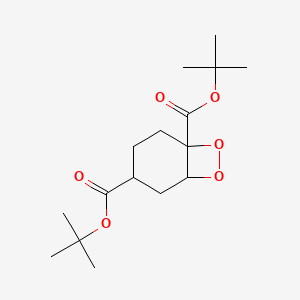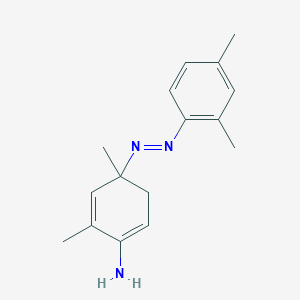
4-(Xylylazo)xylidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Xylylazo)xylidine is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linked to a xylidine moiety. This compound is known for its vibrant color and is commonly used in dyeing processes. The molecular formula of this compound is C16H20N3, and it has a molecular weight of 254.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Xylylazo)xylidine typically involves the diazotization of xylidine followed by coupling with another aromatic compound. The process begins with the nitration of xylene to produce nitroxylene, which is then reduced to xylidine. The xylidine undergoes diazotization in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This salt is then coupled with another aromatic compound to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous flow synthesis, which allows for efficient mixing and mass transfer, leading to higher conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Xylylazo)xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
4-(Xylylazo)xylidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is used in staining techniques to visualize cellular components.
Medicine: Research is being conducted on its potential use in drug development and as a diagnostic tool.
Industry: It is widely used in the dyeing industry for coloring textiles and other materials
Mécanisme D'action
The mechanism of action of 4-(Xylylazo)xylidine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include the reduction of the azo group and subsequent interactions with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ponceau Xylidine: Another azo dye with similar applications in staining and dyeing processes.
Oil Red O: Used in biological staining and has a similar azo structure.
Scarlet R: Another azo dye used in various industrial applications
Uniqueness
4-(Xylylazo)xylidine is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
62072-89-3 |
|---|---|
Formule moléculaire |
C16H21N3 |
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-4,6-dimethylcyclohexa-1,5-dien-1-amine |
InChI |
InChI=1S/C16H21N3/c1-11-5-6-15(12(2)9-11)18-19-16(4)8-7-14(17)13(3)10-16/h5-7,9-10H,8,17H2,1-4H3 |
Clé InChI |
PKTAGGFHZQMHSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2(CC=C(C(=C2)C)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


